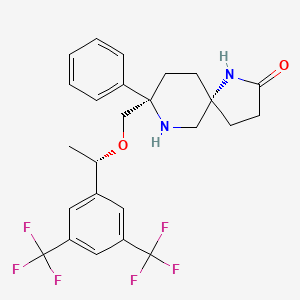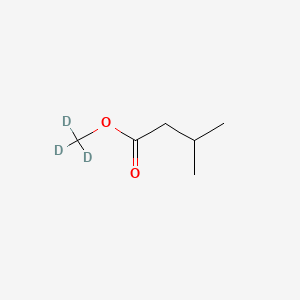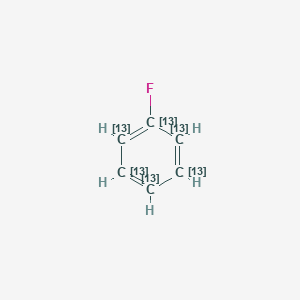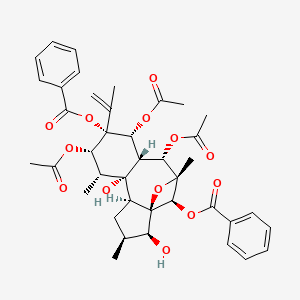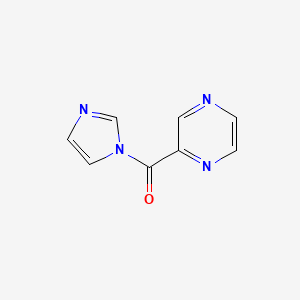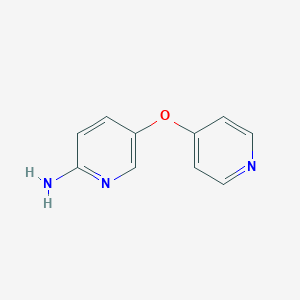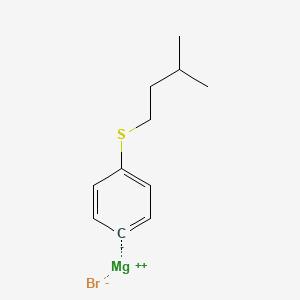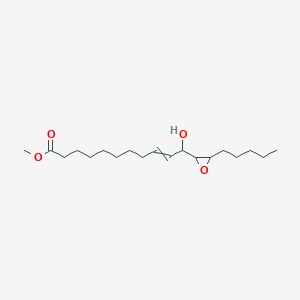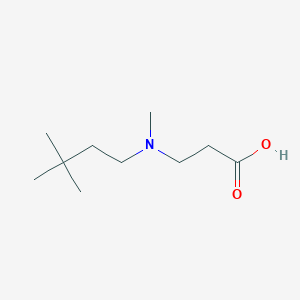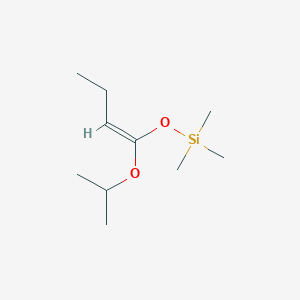
Mesitylene-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a derivative of mesitylene where three carbon atoms are replaced with the carbon-13 isotope. This compound is a stable isotope-labeled chemical used in various scientific research applications. Mesitylene itself is a derivative of benzene with three methyl substituents positioned symmetrically around the ring, making it a colorless liquid with a sweet aromatic odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mesitylene-13C3 can be synthesized through the transalkylation of xylene over a solid acid catalyst. The reaction involves the following steps:
-
Transalkylation Reaction: : [ 2 \text{C}_6\text{H}_4(\text{CH}_3)_2 \leftrightarrow \text{C}_6\text{H}_3(\text{CH}_3)_3 + \text{C}_6\text{H}_5\text{CH}_3 ] This reaction is catalyzed by a solid acid catalyst .
-
Trimerization of Propyne: : This method, although impractical, involves the trimerization of propyne using an acid catalyst, yielding a mixture of 1,3,5- and 1,2,4-trimethylbenzenes .
-
Aldol Condensation of Acetone: : Another method involves the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in the synthesis process. The labeled carbon atoms are introduced during the synthesis of the starting materials, ensuring that the final product contains the desired isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions
Mesitylene-13C3 undergoes various chemical reactions, including:
-
Oxidation
-
Bromination
- Bromination occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]
-
Organometallic Chemistry
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.
Brominating Agents: Bromine.
Catalysts: Solid acid catalysts for transalkylation, sulfuric acid for aldol condensation.
Major Products
Trimesic Acid: From oxidation with nitric acid.
3,5-Dimethyl Benzaldehyde: From oxidation with manganese dioxide.
Mesitol: From oxidation with trifluoroperacetic acid.
Mesityl Bromide: From bromination.
Wissenschaftliche Forschungsanwendungen
Mesitylene-13C3 is used in various scientific research applications, including:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action of mesitylene-13C3 involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, forming complexes with metals that facilitate various chemical transformations . In metabolic studies, the labeled carbon atoms allow for the tracing of metabolic pathways and the identification of key intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with methyl groups at positions 1, 2, and 4.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups at positions 1, 2, and 3.
Uniqueness
Mesitylene-13C3 is unique due to its symmetrical structure and the presence of three carbon-13 isotopes, making it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and ease of functionalization also make it a valuable compound in various catalytic and synthetic applications .
Eigenschaften
Molekularformel |
C10H22O2Si |
|---|---|
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8- |
InChI-Schlüssel |
UKHWCRFUXCDFDJ-NTMALXAHSA-N |
Isomerische SMILES |
CC/C=C(/OC(C)C)\O[Si](C)(C)C |
Kanonische SMILES |
CCC=C(OC(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


